![molecular formula C13H20NO5P B13442889 O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phosphinyl group attached to the L-tyrosine amino acid, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method includes the use of methyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinylating agent. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification of the product is achieved through techniques like crystallization or chromatography to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonates
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-[Methyl(1-methylethoxy)phosphinyl]-D-tyrosine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-phenylalanine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-serine
Uniqueness
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is unique due to its specific phosphinyl group attached to the L-tyrosine amino acid. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form covalent bonds with proteins and affect cellular pathways makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C13H20NO5P |
|---|---|
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[methyl(propan-2-yloxy)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H20NO5P/c1-9(2)18-20(3,17)19-11-6-4-10(5-7-11)8-12(14)13(15)16/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-,20?/m0/s1 |
InChI-Schlüssel |
FLDDXZZMLYFZHL-SVZXGPMESA-N |
Isomerische SMILES |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
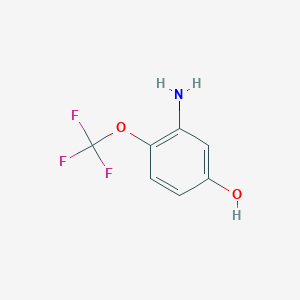
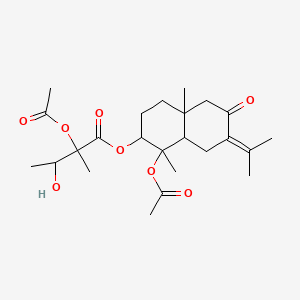
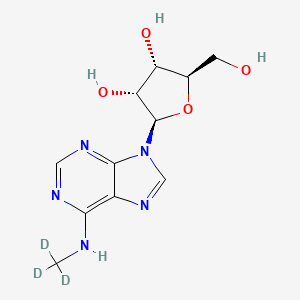

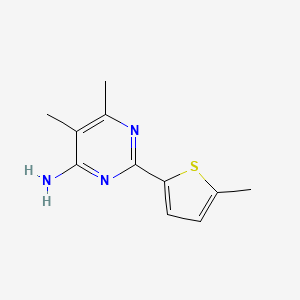
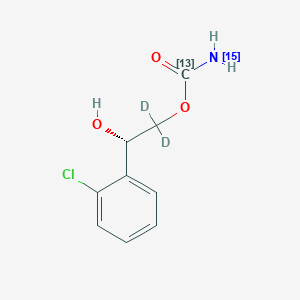
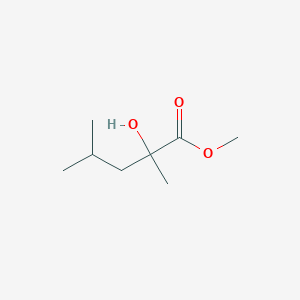
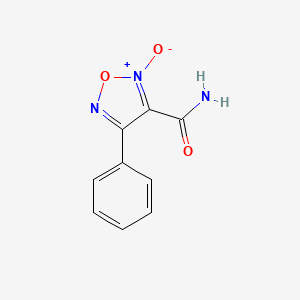
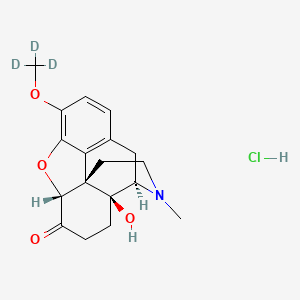
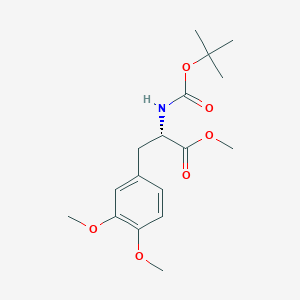
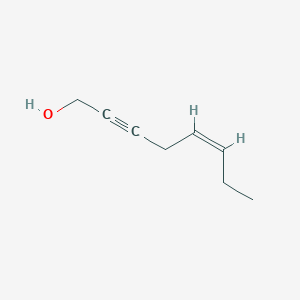
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
